alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate)
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Overview
Description
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate): is a complex organic compound that belongs to the class of glycosides It is a derivative of sucrose, where the hydroxyl groups are modified with various functional groups, including a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of sucrose are protected using acylation or silylation to prevent unwanted reactions.
Introduction of Tributylstannyl Group: The protected sucrose is then reacted with tributylstannyl chloride in the presence of a base such as pyridine to introduce the tributylstannyl group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted glycosides.
Scientific Research Applications
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for glycosidase activity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the delivery of the compound to target sites within cells. Once inside the cell, the compound can undergo enzymatic reactions, leading to the release of active metabolites that exert biological effects. The pathways involved may include glycosidase inhibition and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another derivative of sucrose with different functional groups.
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate: A simpler derivative with acetate groups.
Uniqueness
- The presence of the tributylstannyl group in alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) makes it unique compared to other sucrose derivatives. This group enhances its reactivity and potential applications in various fields.
Properties
CAS No. |
63027-40-7 |
---|---|
Molecular Formula |
C28H52O14Sn |
Molecular Weight |
731.4 g/mol |
IUPAC Name |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-O-tributylstannyl butanedioate |
InChI |
InChI=1S/C16H26O14.3C4H9.Sn/c17-3-6-10(23)12(25)14(27)16(29-6,30-9(22)2-1-8(20)21)15(5-19)13(26)11(24)7(4-18)28-15;3*1-3-4-2;/h6-7,10-14,17-19,23-27H,1-5H2,(H,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1/t6-,7-,10-,11-,12+,13+,14-,15+,16+;;;;/m1..../s1 |
InChI Key |
PMKUALPHGZCYDT-HOMMGNQWSA-M |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
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